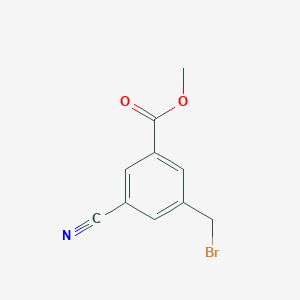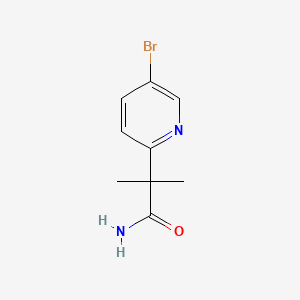
Dimethyl 2-(bromomethyl)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of isophthalic acid, where the hydrogen atom at the 2-position of the benzene ring is replaced by a bromomethyl group, and the carboxylic acid groups are esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-(bromomethyl)isophthalate can be synthesized through a multi-step process starting from isophthalic acid. The general synthetic route involves:
Esterification: Isophthalic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.
Bromination: The esterified product is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using continuous flow reactors to ensure efficient mixing and reaction.
Controlled bromination: Employing precise temperature and reagent control to achieve high yields and purity.
化学反応の分析
Types of Reactions: Dimethyl 2-(bromomethyl)isophthalate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Hydrolysis: Carried out using aqueous acid or base at reflux temperatures.
Major Products:
Nucleophilic substitution: Produces substituted isophthalates.
Reduction: Yields diols.
Hydrolysis: Results in isophthalic acid derivatives.
科学的研究の応用
Dimethyl 2-(bromomethyl)isophthalate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and copolymers with specific properties.
Pharmaceuticals: Investigated for its potential in drug development as a building block for active pharmaceutical ingredients.
Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of dimethyl 2-(bromomethyl)isophthalate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it useful in modifying molecular structures and studying biochemical pathways.
類似化合物との比較
Dimethyl isophthalate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Dimethyl 5-(bromomethyl)isophthalate: Similar structure but with the bromomethyl group at the 5-position, affecting its reactivity and applications.
Dimethyl terephthalate: An isomer with different substitution patterns, leading to different physical and chemical properties.
Uniqueness: Dimethyl 2-(bromomethyl)isophthalate is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science.
特性
IUPAC Name |
dimethyl 2-(bromomethyl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJSSQZVMROWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate](/img/structure/B8203068.png)





![tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8203104.png)
![tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate](/img/structure/B8203110.png)

amino}acetamido)acetate](/img/structure/B8203113.png)

